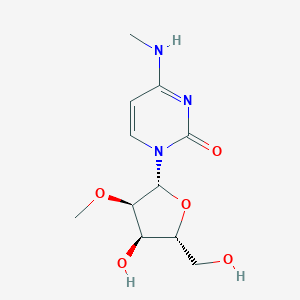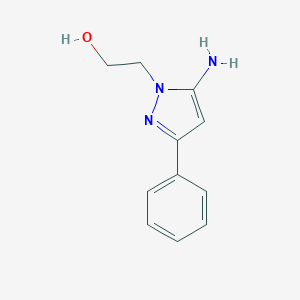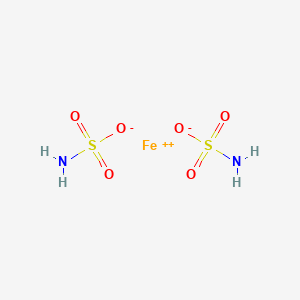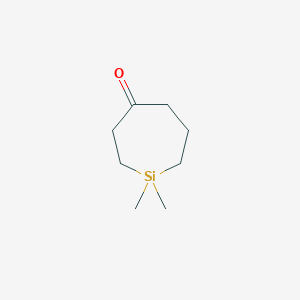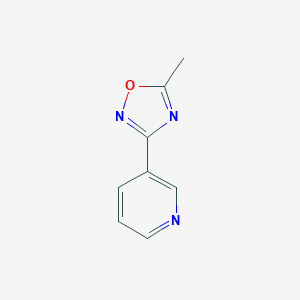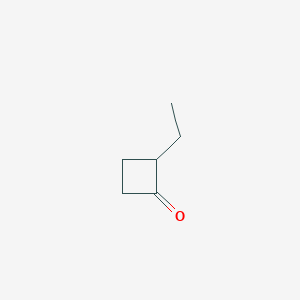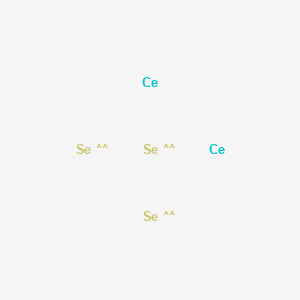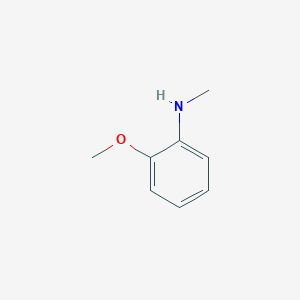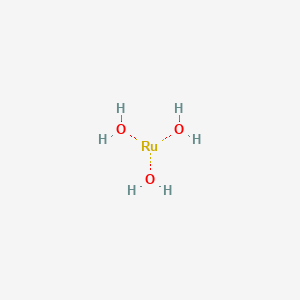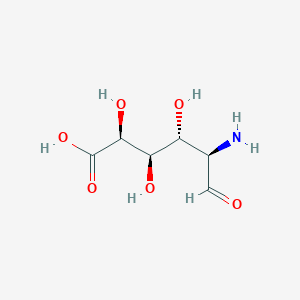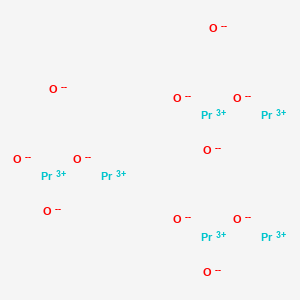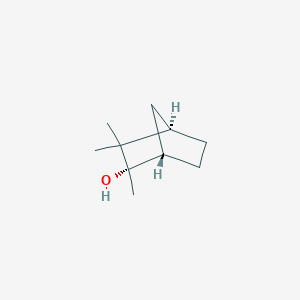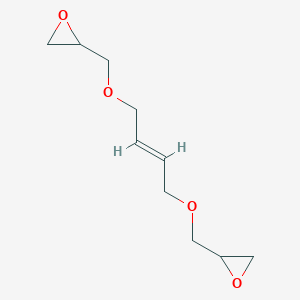
1,4-Bis(2,3-epoxypropoxy)but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2,3-epoxypropoxy)but-2-ene, also known as BPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEB is a highly reactive molecule that contains two epoxide groups, which makes it an excellent candidate for various chemical reactions.
Wirkmechanismus
1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that contains two epoxide groups. The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)but-2-ene involves the opening of the epoxide rings, which leads to the formation of reactive intermediates that can react with various nucleophiles, such as amino acids and DNA. This reactivity makes 1,4-Bis(2,3-epoxypropoxy)but-2-ene an excellent candidate for various chemical reactions, including crosslinking and polymerization.
Biochemische Und Physiologische Effekte
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been shown to have low toxicity and excellent biocompatibility, making it an ideal candidate for various biomedical applications. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent, and it has been shown to be effective in delivering drugs to specific target sites. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has also been studied for its potential as a tissue adhesive, and it has been shown to be effective in promoting tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications.
Zukünftige Richtungen
1,4-Bis(2,3-epoxypropoxy)but-2-ene has significant potential for various applications, and there are several future directions for research in this field. One potential direction is the development of new synthesis methods for 1,4-Bis(2,3-epoxypropoxy)but-2-ene that are more efficient and scalable. Another direction is the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, 1,4-Bis(2,3-epoxypropoxy)but-2-ene can be studied for its potential as a tissue adhesive for wound healing and tissue regeneration applications.
Conclusion:
In conclusion, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential as a drug delivery agent, tissue adhesive, and building block for various compounds. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications. There are several future directions for research in this field, including the development of new synthesis methods and the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent and tissue adhesive.
Synthesemethoden
1,4-Bis(2,3-epoxypropoxy)but-2-ene can be synthesized using various methods, including the reaction of butadiene with epichlorohydrin in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with sodium hydroxide to obtain 1,4-Bis(2,3-epoxypropoxy)but-2-ene. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research. In material science, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a crosslinking agent for epoxy resins, which improves their mechanical properties. In organic synthesis, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a building block for the synthesis of various compounds, including polyethers and polyesters. In biomedical research, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent due to its high reactivity and biocompatibility.
Eigenschaften
CAS-Nummer |
13416-97-2 |
|---|---|
Produktname |
1,4-Bis(2,3-epoxypropoxy)but-2-ene |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane |
InChI |
InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |
InChI-Schlüssel |
BWXBPYQYGSWEDA-OWOJBTEDSA-N |
Isomerische SMILES |
C1C(O1)COC/C=C/COCC2CO2 |
SMILES |
C1C(O1)COCC=CCOCC2CO2 |
Kanonische SMILES |
C1C(O1)COCC=CCOCC2CO2 |
Andere CAS-Nummern |
13416-97-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



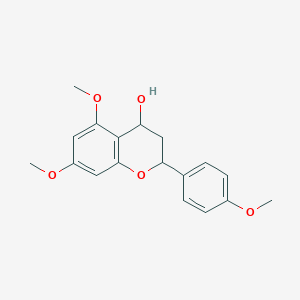
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
